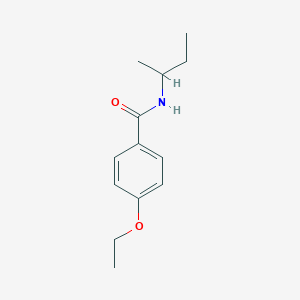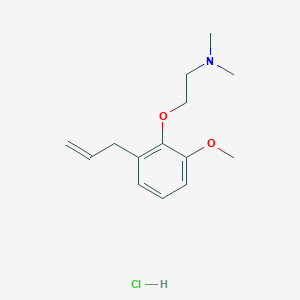![molecular formula C15H16N4O5 B6006663 methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6006663.png)
methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate, also known as MNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNB is a member of the benzoate ester family and is synthesized through a multi-step process.
Scientific Research Applications
Methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. In agriculture, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been studied for its potential use as a building block for the synthesis of new materials.
Mechanism of Action
The mechanism of action of methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate varies depending on its application. In medicine, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzymes. In cancer therapy, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate is believed to inhibit the growth of pests by disrupting their nervous system. In material science, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate is believed to act as a building block for the synthesis of new materials by reacting with other compounds to form new structures.
Biochemical and Physiological Effects
methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects, depending on its application. In medicine, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. In agriculture, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been shown to inhibit the growth of pests. In material science, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has been shown to act as a building block for the synthesis of new materials.
Advantages and Limitations for Lab Experiments
Methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in various fields, including medicine, agriculture, and material science. Additionally, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate is relatively easy to synthesize and purify, making it readily available for research purposes. However, methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate also has some limitations, such as its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the study of methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate. In medicine, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and analgesic effects, as well as its potential use in cancer therapy. In agriculture, further research is needed to determine the efficacy and safety of methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate as a pesticide. In material science, further research is needed to explore the potential applications of methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate as a building block for the synthesis of new materials. Additionally, further research is needed to investigate the potential side effects and toxicity of methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate, as well as its potential interactions with other compounds.
Synthesis Methods
The synthesis of methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate involves a multi-step process that starts with the reaction between 4-nitro-1H-pyrazole and 4-bromo-1-butanol, which results in the formation of 4-(4-bromobutan-1-yl)-1-nitropyrazole. This intermediate is then reacted with 4-aminobenzoic acid, resulting in the formation of methyl 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate. The final product is obtained through purification and characterization processes.
properties
IUPAC Name |
methyl 4-[4-(4-nitropyrazol-1-yl)butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-24-15(21)11-4-6-12(7-5-11)17-14(20)3-2-8-18-10-13(9-16-18)19(22)23/h4-7,9-10H,2-3,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRIXXBXBCNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)

![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)


![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)
![ethyl 5-(3-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006637.png)
![2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6006648.png)
